Borane, difluoro(trifluoroethenyl)-
Description
Overview of Organoboron Chemistry with Fluorinated Ligands
The incorporation of fluorine into organoboron compounds has a number of significant effects. Fluorine's high electronegativity makes the boron atom more Lewis acidic, enhancing its reactivity towards nucleophiles. organic-chemistry.org This increased Lewis acidity can be harnessed to catalyze a variety of chemical transformations. mdpi.comnih.gov For instance, highly fluorinated triarylboranes like tris(pentafluorophenyl)borane (B72294) are powerful Lewis acids used to activate substrates in reactions such as hydride transfer. mdpi.com
The synthesis of fluorinated organoboron compounds can be approached in several ways. These include the selective borylation of fluorinated substrates, the fluorination of existing organoboron compounds, and the hydroboration of fluoroolefins. nih.gov The presence of fluorine can also stabilize the molecule, and in some cases, fluorinated ligands are used to support unique chemical reactivities and create compounds with high thermal and oxidative stability. organic-chemistry.org
Significance of Vinylic Organoboranes in Modern Synthesis
Vinylic organoboranes, which contain a boron atom attached to a carbon-carbon double bond, are exceptionally versatile intermediates in organic synthesis. Their stability and wide range of reactivity make them indispensable tools for chemists. researchgate.netmdpi.com One of their most prominent applications is in the Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds by coupling the vinylic borane (B79455) with an organic halide in the presence of a palladium catalyst. mdpi.com
Beyond cross-coupling, vinylic boranes participate in a host of other important transformations, including Chan-Lam couplings and Petasis reactions. researchgate.net The development of methods for the stereoselective synthesis of vinylic boranes, such as the boron-Wittig reaction, has further expanded their utility, allowing for the precise construction of complex molecules with defined geometries. researchgate.net The hydroboration of alkynes is another common and powerful method to access these valuable building blocks. nih.govresearchgate.net
Contextualizing Difluoro(trifluoroethenyl)borane within Fluorinated Organoboron Compounds
Difluoro(trifluoroethenyl)borane, with the chemical formula C₂F₅B, represents a confluence of the two aforementioned areas: it is both a vinylic borane and a heavily fluorinated organoboron compound. The presence of a trifluoroethenyl (or trifluorovinyl) group directly attached to a difluoroborane (B8323493) moiety results in a molecule with a high degree of fluorination.
Specific research and detailed characterization of Difluoro(trifluoroethenyl)borane are not extensively documented in readily available scientific literature, suggesting it is a highly specialized or perhaps synthetically challenging compound. However, based on the general principles of fluorinated organoboron chemistry, several properties can be inferred. The five fluorine atoms would create a highly electron-deficient molecule, making the boron center a very strong Lewis acid. The trifluorovinyl group would likely influence its reactivity in cross-coupling reactions, potentially differing from non-fluorinated vinylboranes due to altered electronics and sterics.
The synthesis of such a compound would likely involve the reaction of a trifluorovinyl-metal species with a difluoroboron halide or the direct borylation of a trifluoroethene derivative. Given the high reactivity of boranes, these compounds are generally colorless and diamagnetic, though many are flammable or react spontaneously with air, often burning with a characteristic green flame. libretexts.org
Due to the limited specific data, the following tables are based on general knowledge of related compounds and fundamental chemical principles.
Table 1: General Properties of Difluoro(trifluoroethenyl)borane
| Property | Value |
| Molecular Formula | C₂F₅B |
| Molecular Weight | 133.82 g/mol |
| Appearance | Expected to be a colorless gas or volatile liquid. |
| Lewis Acidity | Expected to be very high due to extensive fluorination. |
Table 2: Expected Spectroscopic Features
| Spectroscopic Technique | Expected Features |
| ¹⁹F NMR | Complex spectra with multiple signals corresponding to the -CF₂ and -CF=CF₂ groups, showing characteristic coupling constants. |
| ¹¹B NMR | A signal in the region typical for three-coordinate boron, likely shifted downfield due to the electron-withdrawing fluorine atoms. |
| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to C-F and B-F bond stretching. A characteristic C=C stretching frequency for the vinyl group. |
Further experimental investigation into the synthesis, isolation, and reactivity of Difluoro(trifluoroethenyl)borane is necessary to fully elucidate its chemical properties and potential applications in synthesis and materials science.
Structure
2D Structure
Properties
CAS No. |
1511-68-8 |
|---|---|
Molecular Formula |
C2BF5 |
Molecular Weight |
129.83 g/mol |
IUPAC Name |
difluoro(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C2BF5/c4-1(2(5)6)3(7)8 |
InChI Key |
BUQUFUWYDVDGHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C(F)F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Difluoro Trifluoroethenyl Borane and Analogous Fluorinated Boranes
Precursor Synthesis and Derivatization Strategies for Fluorinated Ethylenes
The generation of fluorinated ethylenes is a critical first step in the synthesis of various fluorinated organoboron compounds. One common strategy involves the derivatization of readily available starting materials. For instance, 2,2-difluoro enol silyl (B83357) ethers can be functionalized with electrophilic reagents under mild conditions to produce a range of fluorinated ketones, which can serve as precursors to more complex molecules.
Another key approach is the hydroboration of fluoroolefins. The use of Lewis acids like dichloroborane (HBCl₂) or dibromoborane (B81526) (HBBr₂) as the boron source allows for the Markovnikov hydroboration of fluoroolefins. This process generates α-fluorinated boron-containing intermediates in situ, which can then be oxidized to form α-fluorinated alcohols. acs.org This method is noted for its excellent regioselectivity. acs.org
Direct Synthetic Routes to Difluoro(trifluoroethenyl)borane
While specific, detailed, direct synthetic routes to difluoro(trifluoroethenyl)borane are not extensively documented in the reviewed literature, related preparations of similar compounds provide insight. For instance, the synthesis of difluoro(trifluorosilyl)borane (SiF₃BF₂) has been achieved by reacting silicon tetrafluoride (SiF₄) with solid silicon or silicon carbide at high temperatures (1200°–1850°C) to generate gaseous species. These species are then condensed with boron trifluoride (BF₃) at -196°C, yielding the target compound alongside other silicon boron fluorides. rsc.org This high-temperature gas-phase reaction highlights a potential, albeit challenging, avenue for the synthesis of analogous vinyl boranes.
General Approaches for Polyfluorinated Organoboron Compound Synthesis
The synthesis of polyfluorinated organoboron compounds can be broadly categorized into several key strategies, including the fluorination of existing boron compounds and the formation of boron-carbon bonds in fluorinated systems. nih.govacs.org
Fluorination of Boron-Containing Species
The direct fluorination of organoboron compounds is a primary method for introducing fluorine. rsc.org This can be achieved using both electrophilic and nucleophilic fluorine sources on both aromatic and aliphatic organoboron compounds. rsc.org For example, a copper-mediated method allows for the direct conversion of arylboronate esters to aryl fluorides under mild conditions using readily available reagents. nih.gov This reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov Another approach involves the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with cesium fluoride (B91410) (CsF). rsc.orgrsc.org The efficiency of this catalysis is dependent on the fluoride affinity of the borane (B79455). rsc.orgrsc.org
The fluorination of alkenyltrifluoroborates with electrophilic fluorinating agents like Selectfluor® has also been studied, showing broader scope and higher yields compared to the fluorination of aromatic organoboron compounds. brighton.ac.uk
Boron-Carbon Bond Formation in Fluorinated Systems
The formation of a C-B bond on a fluorinated substrate is another critical strategy. nih.govacs.org This can be accomplished through several methods:
Monodefluoroborylation: This involves the selective replacement of a C-F bond with a boryl group. This has been successfully applied to polyfluoroarenes and polyfluoroalkenes. nih.govacs.org For example, visible light-promoted monodefluoroborylation of trisubstituted trifluoromethylalkenes can produce fluorinated organoboron compounds. nih.govacs.org
Selective Borylation of Fluorinated Substrates: This includes the addition of boron radicals to fluoroolefins. nih.govacs.org For example, a regioselective radical hydroboration of gem-difluoroalkenes can form α-difluoroalkyl borons, which can then undergo elimination to yield α-fluoroalkenyl borons. nih.govacs.org
Reaction with Fluorinated Silicon Reagents: Bromomethyl boronates can react with fluorinated silicon reagents in the presence of potassium fluoride (KF) to form pinacol (B44631) boronic esters with a fluorinated group at the α-carbon. nih.govacs.org
Synthesis of Specific Fluoroethenyl-Boron Derivatives
The synthesis of specific fluoroethenyl-boron derivatives often employs transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions for Fluorovinylboron Compounds
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds between organoboron reagents and organic halides, a process known as the Suzuki-Miyaura coupling. uwindsor.cayoutube.com This methodology has been extended to the synthesis of fluorovinyl compounds. researchgate.netmdpi.com
A key development is the palladium(0)-catalyzed cross-coupling reaction of tetrafluoroethylene (B6358150) (TFE) with arylboronates. researchgate.netmdpi.com This reaction proceeds without the need for an external base to activate the organoboron reagent or a Lewis acid to facilitate the oxidative addition of a C-F bond. researchgate.netmdpi.com The key intermediate is believed to be a trifluorovinyl palladium(II) fluoride complex. researchgate.netmdpi.com The general catalytic cycle for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
| Reactants | Catalyst/Reagents | Product Type | Key Features |
| Tetrafluoroethylene, Arylboronates | Pd(0)/PR₃ | α,β,β-Trifluorostyrene derivatives | Base-free and Lewis acid-free conditions. researchgate.netmdpi.com |
| Arylboronate esters | Cu(I) source, AgF, [Me₃pyF]PF₆ | Aryl fluorides | Mild conditions, proceeds via Cu(I)/Cu(III) cycle. nih.gov |
| gem-Difluoroalkenes, NHC-BH₃ | Radical initiator | α-Fluoroalkenyl borons | Regioselective radical hydroboration followed by elimination. nih.govacs.org |
| Bromomethyl boronates, Fluorinated silicon reagents | KF | α-Fluorinated pinacol boronic esters | Utilizes stable and readily available silicon reagents. nih.govacs.org |
| Alkenyltrifluoroborates | Selectfluor® | Alkenyl fluorides | Metal-free electrophilic fluorination. brighton.ac.uk |
Homologation Strategies for Fluorinated Allylboranes
Homologation reactions provide a powerful method for the synthesis of α-substituted allylboronic acids, including those containing fluorine. acs.org A notable strategy involves the asymmetric homologation of alkenylboronic acids with trifluoromethyl-diazomethane (CF₃CHN₂) in the presence of a BINOL-derived organocatalyst and an alcohol additive. nih.govacs.org This approach allows for the introduction of a trifluoromethyl group adjacent to the boron center with high enantioselectivity. nih.govdigitellinc.com
The reaction proceeds through a chiral BINOL ester of the alkenylboronic acid. nih.govacs.org The CF₃-diazomethane then reacts with this intermediate, leading to a borotropic rearrangement that forms the α-CF₃ allylboronic acid. nih.gov The alcohol additive plays a critical role in the formation of the key chiral BINOL-alkenylboronate intermediate. nih.govacs.org The stereochemical outcome of the reaction is primarily influenced by steric interactions between the bulky CF₃ group of the diazomethane (B1218177) reagent and the substituents on the BINOL catalyst. nih.gov
While direct homologation to form difluoro(trifluoroethenyl)borane is not explicitly detailed in the literature, analogous reactions provide insight into potential synthetic routes. For instance, the reaction of fluorinated alkenyl lithium reagents with halogenated alkylborates has been shown to produce gem-difluoroallylboronates in moderate yields. nih.gov This suggests that a similar nucleophilic substitution pathway could potentially be employed.
Below is a table summarizing the results of BINOL-catalyzed asymmetric homologation of various alkenylboronic acids with CF₃-diazomethane derivatives, demonstrating the efficacy of this strategy for creating chiral fluorinated organoboranes. nih.gov
| Entry | Alkenylboronic Acid Substrate | Diazo Reagent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamyl boronic acid | CF₃CHN₂ | (R)-I-BINOL | 78 | 99 |
| 2 | (E)-Hex-1-en-1-ylboronic acid | CF₃CHN₂ | (R)-I-BINOL | 65 | 95 |
| 3 | (E)-4-Phenylbut-1-en-1-ylboronic acid | CF₃CHN₂ | (R)-I-BINOL | 72 | 98 |
| 4 | (E)-3-Methylbut-1-en-1-ylboronic acid | CF₃CHN₂ | (R)-I-BINOL | 48 | 86 |
Amine-Borane Adduct Formation with Fluorinated Boranes
Amine-borane adducts are stable, easily handled compounds that serve as important precursors and reagents in organic synthesis. mdpi.comenergy.gov The formation of these adducts involves the coordination of the lone pair of electrons from the nitrogen atom of an amine to the electron-deficient boron atom of a borane. mdpi.com In the context of fluorinated boranes, the strong electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the boron center, favoring adduct formation. rsc.org
The synthesis of amine-borane adducts is typically achieved by reacting an amine with a borane source, such as a borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe₂) complex. mdpi.com For fluorinated boranes, similar strategies can be employed. The stability and reactivity of the resulting adducts can be influenced by the nature of the amine and the substituents on the borane. rsc.org For instance, the reaction between tris(primary amino)boranes and boron trifluoride can yield either primary aminoboron difluoride dimers or primary amine-boron trifluoride adducts, depending on the steric bulk of the alkyl group on the amine. rsc.org
These adducts can serve as precursors for further transformations. For example, heating certain amine-borane adducts can lead to the formation of borazines or other boron-nitrogen heterocycles. rsc.org The table below illustrates the formation of various amine-borane adducts.
| Entry | Amine | Borane Source | Product |
| 1 | Trimethylamine | Diborane | Trimethylamine-borane |
| 2 | Isopropylamine | Boron trifluoride | Isopropylaminoboron difluoride dimer |
| 3 | Ethylamine | Boron trifluoride | Ethylamine-boron trifluoride adduct |
| 4 | N-methylbenzylamine | BH₃-THF | N-methylbenzylamine-borane |
Control and Selectivity in Fluorinated Organoborane Synthesis
Achieving control and selectivity is a paramount challenge in the synthesis of fluorinated organoboranes. nih.govnih.gov The presence of fluorine atoms can significantly influence the reactivity and regioselectivity of synthetic transformations. nih.gov
Stereocontrol is a critical aspect, particularly in the synthesis of chiral fluorinated molecules. nih.gov Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. nih.govnih.gov For example, in the homologation reactions discussed earlier, the use of chiral BINOL catalysts directs the approach of the diazo reagent, leading to the preferential formation of one enantiomer. nih.govacs.org Similarly, N-directed hydroboration reactions can exhibit good stereocontrol, where the nitrogen atom of a nearby functional group directs the borane to a specific face of a double bond. nih.gov
Regiocontrol is another important consideration, especially in addition reactions to unsymmetrical fluorinated alkenes. The hydroboration of fluoroolefins using Lewis acidic reagents like HBCl₂ or HBBr₂ has been shown to proceed with Markovnikov selectivity, where the boron atom adds to the more substituted carbon. nih.gov This is in contrast to the typical anti-Markovnikov selectivity observed in the hydroboration of non-fluorinated alkenes. nih.gov This reversal of regioselectivity is attributed to the electronic effects of the fluorine substituents.
Visible-light-induced photoredox catalysis has also been employed for the monodefluoroborylation of trisubstituted trifluoromethylalkenes, yielding fluorinated organoboron compounds with the boryl group at the α-position to electron-withdrawing groups, demonstrating excellent regioselectivity. acs.org
The following table provides examples of reactions where control and selectivity are key to the synthesis of fluorinated organoboranes.
| Reaction Type | Substrate | Reagents | Key Aspect of Control | Outcome | Reference |
| Asymmetric Homologation | Cinnamyl boronic acid | CF₃CHN₂, (R)-I-BINOL | Enantioselective catalysis | Chiral α-CF₃ allylboronic acid (99% ee) | nih.gov |
| Markovnikov Hydroboration | Fluoroolefin | HBCl₂ | Lewis acid-directed regioselectivity | α-Fluorinated boron intermediate | nih.gov |
| N-Directed Hydroboration | 2-(2'-alkenyl)-piperidine borane | Iodine or Triflic Acid | Intramolecular delivery of borane | High regiocontrol in hydroboration | nih.gov |
| Photoredox Defluoroborylation | Trifluoromethylalkene | NHC-borane, visible light | Regioselective C-F activation | α-Borylated fluorinated compound | acs.org |
Mechanistic Studies of Reactions Involving Difluoro Trifluoroethenyl Borane
Reaction Pathways and Transition State Analysis
The reactions of difluoro(trifluoroethenyl)borane are governed by the electronic and steric properties of both the boron center and the trifluoroethenyl group. The strong electron-withdrawing nature of the fluorine atoms on the boron atom makes it a potent Lewis acid, readily interacting with nucleophiles. Conversely, the trifluoroethenyl group can participate in various addition and substitution reactions.
Transition state analysis, often aided by computational chemistry, is crucial for elucidating the precise pathways of these reactions. For instance, in reactions involving nucleophilic attack at the boron center, the transition state would likely feature a tetracoordinate boron atom. The energy of this transition state, and thus the reaction rate, is influenced by the nature of the incoming nucleophile and the steric hindrance around the boron atom.
In hydroboration reactions, the transition state is a four-centered structure involving the boron, hydrogen, and the two carbons of the double or triple bond. libretexts.org The geometry and energy of this transition state determine the regioselectivity and stereoselectivity of the addition.
Hydroboration Mechanisms with Fluorinated Alkenes and Alkynes
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organic synthesis. acsgcipr.org When difluoro(trifluoroethenyl)borane is used as the hydroborating agent, or when it is the substrate itself, the presence of fluorine atoms significantly influences the reaction mechanism.
The general mechanism of hydroboration involves the concerted addition of the B-H bond to the π-system of the alkene or alkyne. masterorganicchemistry.comucalgary.ca This process is typically initiated by the interaction of the electron-rich π-bond with the electrophilic boron atom. libretexts.org
The regioselectivity of hydroboration refers to the orientation of the boron and hydrogen atoms as they add across the multiple bond. In the hydroboration of fluorinated alkenes, the placement of the boron atom is directed to the less substituted carbon atom, a phenomenon known as anti-Markovnikov addition. masterorganicchemistry.comchemrxiv.org This preference is governed by both electronic and steric factors. Electronically, the boron atom, being the electrophile, preferentially attacks the more electron-rich carbon. Sterically, the bulky borane (B79455) group favors the less hindered position. youtube.com
Stereoselectivity in hydroboration dictates the spatial arrangement of the newly formed C-H and C-B bonds. The reaction proceeds via a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.commasterorganicchemistry.comchemrxiv.org This results in a specific stereochemical outcome, which is crucial in the synthesis of chiral molecules. For example, the hydroboration of a cyclic alkene leads to the formation of a product where the hydrogen and boryl groups are on the same side of the ring. masterorganicchemistry.com
The hydroboration of fluorinated alkynes also exhibits high regioselectivity and stereoselectivity. The use of bulky borane reagents can be employed to control the addition to the less hindered carbon of the alkyne, leading to the formation of vinylboranes with defined stereochemistry. nih.gov
The hydroboration of alkenes and alkynes is widely accepted to proceed through a concerted, four-membered transition state. libretexts.org In this transition state, the π-bond of the unsaturated substrate interacts with the empty p-orbital of the boron atom, while simultaneously, a hydride is transferred from the boron to one of the carbon atoms. ucalgary.ca This concerted nature ensures that the addition is syn, as the B-H bond adds across the same face of the multiple bond. masterorganicchemistry.commasterorganicchemistry.comchemrxiv.org
The reaction is initiated by the donation of π-electrons from the alkene to the electrophilic boron atom. libretexts.org This is followed by the rapid transfer of a hydride to the adjacent carbon, all occurring in a single, fluid step without the formation of a discrete carbocation intermediate. libretexts.org This lack of a carbocation intermediate prevents the possibility of carbocation rearrangements, which are common in other electrophilic addition reactions. libretexts.org
The presence of fluorine atoms on either the borane reagent or the unsaturated substrate has a profound impact on the regiochemistry of hydroboration. The strong electron-withdrawing nature of fluorine can alter the electron distribution within the alkene or alkyne, thereby influencing the direction of the borane addition.
In general, hydroboration follows an anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon of the double bond. masterorganicchemistry.commasterorganicchemistry.comchemrxiv.orgmasterorganicchemistry.com This is because the boron acts as the electrophile and seeks the carbon atom with higher electron density. ucalgary.ca However, the term "anti-Markovnikov" is defined relative to the addition of a protic acid, where the proton adds to the less substituted carbon. leah4sci.com
In the case of fluorinated alkenes, the inductive effect of the fluorine atoms can make the more substituted carbon more electrophilic. This can, in some cases, lead to a deviation from the typical anti-Markovnikov rule, or at least affect the degree of regioselectivity. The interplay between steric hindrance and electronic effects ultimately determines the final regiochemical outcome. chemrxiv.orgyoutube.com The use of bulky boranes can enhance the preference for the boron to add to the sterically less hindered carbon, thus reinforcing the anti-Markovnikov addition. youtube.com
Table 1: Regioselectivity in the Hydroboration of Alkenes
| Reaction Type | Regioselectivity | Key Factors |
| Hydroboration-Oxidation | Anti-Markovnikov masterorganicchemistry.commasterorganicchemistry.comchemrxiv.org | Steric hindrance, electronic effects chemrxiv.orgyoutube.com |
| Acid-Catalyzed Hydration | Markovnikov leah4sci.com | Carbocation stability leah4sci.com |
| Oxymercuration-Demercuration | Markovnikov libretexts.org | Mercurinium ion intermediate |
Electrophilic and Nucleophilic Reactivity of the Trifluoroethenyl Moiety
The trifluoroethenyl group in difluoro(trifluoroethenyl)borane exhibits dual reactivity. The presence of three electron-withdrawing fluorine atoms makes the double bond electron-deficient and thus susceptible to nucleophilic attack. This is in contrast to typical alkenes, which are electron-rich and readily undergo electrophilic addition.
Electrophilic Reactivity: While the double bond is electron-poor, the boron center is a strong electrophile due to the attached fluorine atoms. researchgate.net Therefore, the primary site of electrophilic character in the molecule is the boron atom. Reactions with nucleophiles will preferentially occur at the boron center.
Nucleophilic Reactivity: The trifluoroethenyl moiety can act as a nucleophile under certain conditions, particularly in reactions where the boron atom's Lewis acidity is mitigated, or in the presence of very strong electrophiles. However, the dominant reactivity pattern for the trifluoroethenyl group is its susceptibility to nucleophilic attack.
Interestingly, while boranes are traditionally viewed as electrophiles, recent studies have highlighted the nucleophilic character of the B-H bond. nih.gov This nucleophilicity arises from the lower electronegativity of boron compared to hydrogen. nih.gov This dual nature of boranes, acting as both Lewis acids at the boron center and having nucleophilic hydrides, contributes to their diverse reactivity. researchgate.net
Boron-Carbon Bond Migratory Insertions and Rearrangements
The boron-carbon bond in organoboranes is a versatile functional group that can participate in a variety of transformations, including migratory insertions and rearrangements. These reactions are fundamental to the synthetic utility of organoboranes, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
In the context of difluoro(trifluoroethenyl)borane, a migratory insertion could involve the intramolecular transfer of the trifluoroethenyl group from the boron atom to an adjacent atom. For instance, in the oxidation step of a hydroboration-oxidation sequence, the alkyl group on the boron migrates to an oxygen atom. masterorganicchemistry.com
Rearrangements involving the boron-carbon bond can be induced by various reagents. For example, treatment of an organoborane with a nucleophile can lead to the formation of a borate (B1201080) complex, which can then undergo rearrangement. The specific nature of these rearrangements in difluoro(trifluoroethenyl)borane would be influenced by the electronic properties of the trifluoroethenyl group.
1,2-Migration via Borate Complexes
The 1,2-migration of a substituent from a boron "ate" complex is a fundamental and synthetically valuable reaction in organoboron chemistry. bris.ac.uknih.gov This process involves the intramolecular transfer of a group from a tetracoordinate, anionic boron center to an adjacent atom. bris.ac.uk In the context of difluoro(trifluoroethenyl)borane, the formation of a borate complex through the addition of a nucleophile to the boron center is the initial step. This addition transforms the trigonal planar, electron-deficient borane into a tetrahedral, electron-rich borate.
The trifluoroethenyl group, with its electron-withdrawing fluorine atoms, influences the reactivity of the borane and the subsequent migration. The 1,2-migration is typically induced by an electrophile, which activates a group attached to the boron for migration to the α-carbon of the trifluoroethenyl moiety. nih.govresearchgate.net This process is stereospecific, meaning the stereochemistry of the migrating group is retained in the product. nih.govresearchgate.net
Key factors influencing the 1,2-migration include:
Nature of the Nucleophile: The nucleophile that forms the borate complex can affect the ease of migration.
Migrating Group: The inherent ability of a substituent on the boron to migrate, known as its migratory aptitude, plays a crucial role. bris.ac.uk
Electrophile: The choice of electrophile is critical for inducing the migration. nih.govresearchgate.net
While the general principles of 1,2-migrations in borate complexes are well-established, specific mechanistic studies on difluoro(trifluoroethenyl)borane are not extensively detailed in the provided search results. However, the foundational knowledge of these reactions in other organoborane systems provides a strong framework for understanding its potential reactivity. bris.ac.uknih.govwikipedia.orgnih.govresearchgate.net
Halogen Atom Transfer (XAT) Processes Triggered by Boryl Radicals
Recent advancements in synthetic chemistry have highlighted the utility of boryl radicals in mediating halogen atom transfer (XAT) processes. nih.govresearchgate.netd-nb.info This strategy offers a powerful method for the formation of carbon-centered radicals from organohalides. nih.govresearchgate.net In the context of difluoro(trifluoroethenyl)borane, it is conceivable that a corresponding boryl radical could be generated, although specific examples are not present in the search results.
The general mechanism for XAT mediated by boryl radicals involves the following steps:
Generation of the Boryl Radical: A ligated boryl radical is typically formed from a suitable precursor, such as an amine-borane or an N-heterocyclic carbene (NHC)-borane, often under photoredox or light-mediated conditions. nih.govresearchgate.netnih.govresearchgate.net
Halogen Abstraction: The generated boryl radical abstracts a halogen atom from an organic halide (R-X), leading to the formation of a carbon-centered radical (R•) and a boron halide species. nih.govresearchgate.netd-nb.info
Radical Reaction: The newly formed carbon-centered radical can then participate in various synthetic transformations, such as addition to unsatuarated systems or other coupling reactions. nih.govd-nb.info
The efficiency of the XAT process is influenced by the nature of the ligand on the boron center and the type of halogen being transferred. researchgate.netnih.gov While the provided information focuses on amine-ligated and NHC-ligated boryl radicals for activating alkyl and aryl halides, the fundamental principles could be extended to boryl radicals derived from difluoro(trifluoroethenyl)borane. nih.govresearchgate.netd-nb.infonih.govresearchgate.net
Lewis Acid-Base Interactions and Adduct Formation
Difluoro(trifluoroethenyl)borane, like other boranes, possesses a vacant p-orbital on the boron atom, rendering it a Lewis acid. mdpi.com This inherent electrophilicity drives its interaction with Lewis bases to form adducts. chemrevlett.com
The Lewis acidity of a borane is significantly influenced by the electronic and steric properties of its substituents. In difluoro(trifluoroethenyl)borane, the presence of two highly electronegative fluorine atoms and a trifluoroethenyl group substantially increases the Lewis acidity of the boron center compared to trialkylboranes. mdpi.com The electron-withdrawing nature of the fluorine atoms and the trifluoroethenyl group depletes electron density from the boron atom, making it a stronger electron acceptor.
Computational and experimental methods, such as the Gutmann-Beckett method and fluoride (B91410) ion affinity (FIA) calculations, are used to quantify the Lewis acidity of boranes. cardiff.ac.ukrsc.org These studies have shown that increasing the number of fluorine substituents on the aryl groups of triarylboranes generally leads to higher Lewis acidity. cardiff.ac.uk This principle suggests that the fluorine atoms in difluoro(trifluoroethenyl)borane play a dominant role in enhancing its Lewis acidic character. The steric bulk of the ligands can also impact the ability of the borane to form an adduct with a Lewis base. digitellinc.com
Boranes readily form adducts with amines, which act as Lewis bases through the lone pair of electrons on the nitrogen atom. chemrevlett.comenergy.gov The formation of an amine-borane adduct with difluoro(trifluoroethenyl)borane would involve the donation of the nitrogen lone pair into the empty p-orbital of the boron atom, forming a dative B-N bond. chemrevlett.com
The stability of these adducts is influenced by several factors:
Basicity of the Amine: Generally, more basic amines form more stable adducts with boranes. nih.gov
Steric Hindrance: Bulky substituents on either the amine or the borane can sterically hinder adduct formation and reduce its stability. nih.govrsc.org
Electronic Effects of Borane Substituents: The strong Lewis acidity of difluoro(trifluoroethenyl)borane, due to its fluoro and trifluoroethenyl groups, would be expected to lead to the formation of relatively stable amine adducts. mdpi.com
The stability of amine-borane adducts can be assessed through various techniques, including NMR spectroscopy and thermal analysis. nih.govnih.gov For instance, the 11B NMR chemical shift can provide information about the coordination environment of the boron atom. nih.gov
Table 1: Factors Influencing Amine-Borane Adduct Stability
| Factor | Description |
| Amine Basicity | Higher pKa of the amine generally leads to a stronger B-N bond and a more stable adduct. nih.gov |
| Steric Hindrance | Increased steric bulk on the amine or borane can weaken the B-N bond and decrease adduct stability. nih.govrsc.org |
| Borane Lewis Acidity | Stronger Lewis acidity of the borane, influenced by its substituents, results in a more stable adduct. mdpi.com |
Frustrated Lewis Pair (FLP) chemistry arises from the combination of a sterically encumbered Lewis acid and a Lewis base that are prevented from forming a classical adduct due to steric hindrance. nih.govnih.govresearchgate.net This "frustration" leads to unique reactivity, most notably the activation of small molecules like H2, CO2, and others. nih.gov
Fluorinated boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are commonly employed as the Lewis acid component in FLPs due to their high Lewis acidity and steric bulk. digitellinc.comnih.gov Given the structural and electronic similarities, difluoro(trifluoroethenyl)borane could potentially participate in FLP chemistry.
The key requirements for a borane to act as the Lewis acid in an FLP are:
High Lewis Acidity: To effectively interact with the substrate.
Steric Bulk: To prevent classical adduct formation with the Lewis base.
While B(C6F5)3 is a dominant Lewis acid in FLP chemistry, research is expanding to include other electrophilic boranes. researchgate.netrsc.org The combination of the bulky trifluoroethenyl group and the fluorine atoms in difluoro(trifluoroethenyl)borane might provide the necessary steric and electronic properties for it to function as the acidic component in an FLP system.
Oxidation Reactions of Organoboranes
Organoboranes can be readily oxidized to afford a variety of organic compounds, with the specific product depending on the oxidizing agent and the structure of the organoborane. wikipedia.orgoregonstate.edu A common and synthetically useful transformation is the oxidation of organoboranes to alcohols using alkaline hydrogen peroxide. wikipedia.orgoregonstate.edu
The mechanism of this oxidation is believed to involve the following steps:
Nucleophilic Attack: The hydroperoxide anion (HOO-) attacks the electron-deficient boron atom to form a borate intermediate.
1,2-Migration: An alkyl or vinyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. This migration occurs with retention of configuration.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the alcohol and boric acid.
For an alkenylborane like difluoro(trifluoroethenyl)borane, oxidation would be expected to initially produce a boron-containing enol, which would then tautomerize to the corresponding carbonyl compound. wikipedia.org However, the presence of fluorine atoms on the double bond would significantly influence the reactivity and the final product.
Other oxidizing agents, such as chromium oxides, can be used to convert organoboranes into carbonyl compounds directly. wikipedia.org The specific conditions and reagents would need to be carefully chosen to achieve the desired transformation with difluoro(trifluoroethenyl)borane.
Computational and Theoretical Chemistry of Difluoro Trifluoroethenyl Borane
Density Functional Theory (DFT) Calculations
DFT is a workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying a wide range of molecular systems, including organoboron compounds. nih.gov
Prediction of Reaction Energetics and Transition States
DFT methods are widely used to predict the thermodynamics and kinetics of chemical reactions. For difluoro(trifluoroethenyl)borane, this would involve calculating the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the determination of reaction barriers (activation energies) and reaction enthalpies. Such calculations are vital for understanding potential reaction pathways, such as hydroboration reactions or cycloadditions, which are characteristic of vinylboranes. nih.govrsc.org
Conformational Analysis and Isomer Stability
The study of different spatial arrangements of atoms (conformations) and their relative energies is essential. libretexts.orgyoutube.com For difluoro(trifluoroethenyl)borane, a key conformational aspect would be the rotation around the C-B single bond. DFT calculations would be used to construct a potential energy surface by varying the relevant dihedral angles to identify the most stable conformers (energy minima) and the rotational barriers between them. mdpi.comsoton.ac.uk Furthermore, the relative stability of constitutional isomers, if any were plausible, could be assessed by comparing their computed ground-state energies. youtube.comlibretexts.org
Modeling of Lewis Acidity and Base Complexation
Boranes are well-known Lewis acids, and the trifluoroethenyl and difluoro-boro groups are expected to impart significant Lewis acidity to this molecule. DFT calculations are instrumental in quantifying Lewis acidity. Common computational approaches include calculating the fluoride (B91410) ion affinity (FIA) or the energy of complexation with various Lewis bases (e.g., ammonia, trimethylphosphine). nih.govnih.govchemrxiv.org These calculations would provide a quantitative measure of its acid strength, allowing for comparison with other well-known Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netcardiff.ac.uk
Investigation of Steric and Electronic Effects on Reactivity
The reactivity of difluoro(trifluoroethenyl)borane is governed by a combination of steric and electronic factors. The fluorine atoms on both the vinyl group and the boron atom exert strong electron-withdrawing effects, which enhance the Lewis acidity of the boron center. At the same time, these atoms contribute to the steric bulk around the reactive center. DFT studies can help disentangle these effects, for example, by using energy decomposition analysis in the context of a specific reaction or by creating steric maps. nih.govmdpi.comresearchgate.net Such analyses are crucial for predicting how the molecule will interact with other reagents and for designing potential catalytic applications. researchgate.net
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of computational chemistry calculations that are based on first principles, without the use of empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate benchmarks for electronic properties. For difluoro(trifluoroethenyl)borane, high-level ab initio calculations (such as Møller-Plesset perturbation theory or coupled-cluster theory) would be valuable for obtaining precise values for properties like ionization potentials and electron affinities, further refining the understanding of its electronic behavior.
Molecular Dynamics and Other Simulation Techniques
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information on conformational dynamics, intermolecular interactions, and the influence of a solvent environment. To date, specific MD simulation studies focused solely on difluoro(trifluoroethenyl)borane are not readily found in peer-reviewed literature. However, the framework for conducting such simulations is well-established, drawing from research on other organoboron compounds. semanticscholar.orgnih.gov
The initial and most critical step for a classical MD simulation is the development of an accurate force field, which is a set of parameters describing the potential energy of the system. For novel or uncommon molecules like difluoro(trifluoroethenyl)borane, these parameters are typically not available in standard force fields like AMBER or CHARMM. Therefore, a parameterization process is necessary. semanticscholar.org This involves using quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), to determine equilibrium bond lengths, angles, dihedral torsions, and partial atomic charges for the molecule. Programs like VFFDT and Paramfit can then be used to generate these parameters. semanticscholar.org
Once a reliable force field is established, MD simulations could be employed to study several aspects of difluoro(trifluoroethenyl)borane's behavior:
Conformational Analysis: The molecule possesses a rotatable bond between the boron atom and the trifluoroethenyl group. MD simulations could explore the rotational energy barrier and the preferred conformations of the molecule in the gas phase or in different solvents.
Solvation Effects: By simulating the borane (B79455) in an explicit solvent box (e.g., water, acetonitrile, or a non-polar solvent), one could study the solvation structure, the distribution of solvent molecules around the solute, and calculate the free energy of solvation. This is particularly relevant for understanding its reactivity and solubility.
Intermolecular Interactions: In condensed phases, difluoro(trifluoroethenyl)borane molecules will interact with each other. MD simulations can predict bulk properties like density and heat of vaporization by modeling these interactions. They can also reveal tendencies for self-association or aggregation.
While direct MD studies on difluoro(trifluoroethenyl)borane are lacking, simulations on related compounds like cyclic borates and ortho-carborane highlight the potential of these techniques. nih.govacs.org For instance, MD simulations have been used to understand the conformational stability of cyclic borate (B1201080) inhibitors within enzyme active sites and to investigate the storage of ortho-carborane in nanotubes. nih.govacs.org These examples underscore the power of MD to elucidate the dynamic behavior of complex boron-containing systems.
Theoretical Studies of Spectroscopic Signatures
The theoretical prediction of spectroscopic signatures is a cornerstone of computational chemistry, aiding in the identification and characterization of new compounds. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy:
Computational methods, particularly DFT, are highly effective in predicting NMR chemical shifts. ucl.ac.uknih.govacs.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard (e.g., BF₃·OEt₂ for ¹¹B). nih.gov
For difluoro(trifluoroethenyl)borane, the key nuclei for NMR are ¹¹B, ¹⁹F, ¹³C, and ¹H.
¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination number and the electronic nature of its substituents. ucl.ac.uknih.gov For a three-coordinate boron in the BF₂ group, a specific chemical shift range would be expected. The accuracy of the prediction depends on the chosen DFT functional and basis set. Studies on a wide range of organoboron compounds have evaluated various computational protocols to achieve high accuracy. ucl.ac.uknih.govacs.orgacs.org
¹⁹F NMR: The fluorine chemical shifts are also predictable with good accuracy using DFT. rsc.orgworktribe.commdpi.com The chemical environment of the two fluorine atoms bonded to boron will be distinct from the three fluorine atoms on the trifluoroethenyl group, leading to different signals. The ωB97XD functional with the aug-cc-pVDZ basis set has been recommended for its balance of accuracy and computational cost for predicting ¹⁹F NMR shifts in molecules with both F-C and F-B bonds. rsc.org
The table below summarizes the typical accuracy of DFT methods for predicting NMR chemical shifts for related compounds, which would be indicative of the expected accuracy for difluoro(trifluoroethenyl)borane.
| Nucleus | Computational Method | Typical RMSD (ppm) | Reference Compound(s) |
| ¹¹B | GIAO-DFT (mPW1PW91/6-311+G(2d,p)) | 3.37 - 3.40 | Various Organoboron Compounds |
| ¹⁹F | GIAO-DFT (ωB97XD/aug-cc-pvdz) | 3.57 | Fluorinated Organic and Borane Compounds |
This table is illustrative and based on data from studies on a range of organoboron and fluorinated compounds. RMSD (Root-Mean-Square Deviation) indicates the average error between calculated and experimental values.
IR Spectroscopy:
Theoretical IR spectra are calculated by first optimizing the molecular geometry and then computing the vibrational frequencies and their corresponding intensities. youtube.com These calculations are typically performed at the DFT level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data.
For difluoro(trifluoroethenyl)borane, key vibrational modes would include:
B-F stretching frequencies.
C=C stretching of the ethenyl group.
C-F stretching frequencies.
Vibrations associated with the C-B bond.
Quantum chemical calculations on related molecules, such as boron difluoride acetylacetonate (B107027) derivatives, have shown that DFT can provide detailed assignments of IR absorption bands. acs.org Such calculations for difluoro(trifluoroethenyl)borane would allow for a theoretical spectrum to be generated, which could be used to identify the compound from an experimental spectrum and to understand the nature of its chemical bonds through their vibrational characteristics.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman.slideshare.net
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within "Borane, difluoro(trifluoroethenyl)-". slideshare.net The vibrational modes of the molecule are sensitive to the masses of the atoms, the bond strengths, and the molecular symmetry.
The IR and Raman spectra of "Borane, difluoro(trifluoroethenyl)-" will be characterized by a series of absorption bands corresponding to specific vibrational modes.
Key vibrational modes to be analyzed include:
B-F Stretching: The symmetric and asymmetric stretching vibrations of the B-F₂ group are expected to appear at high frequencies, typically in the range of 1300-1500 cm⁻¹. These bands are usually strong in the IR spectrum.
C=C Stretching: The stretching vibration of the carbon-carbon double bond of the trifluoroethenyl group will be present, likely in the 1600-1650 cm⁻¹ region. Its intensity in the Raman spectrum is expected to be significant.
C-F Stretching: The C-F stretching vibrations of the trifluoroethenyl group will give rise to strong absorptions in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.
B-C Stretching: The stretching vibration of the boron-carbon bond is expected at a lower frequency, providing direct evidence for the connection between the boryl group and the vinyl moiety.
The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrational modes that are strong in the IR spectrum may be weak or inactive in the Raman spectrum, and vice versa. A combined analysis of both spectra allows for a more complete assignment of the vibrational modes and a more robust characterization of the molecular structure.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
| B-F Asymmetric Stretch | 1400-1500 | Strong IR |
| B-F Symmetric Stretch | 1300-1400 | IR/Raman |
| C=C Stretch | 1600-1650 | Strong Raman |
| C-F Stretches | 1000-1300 | Strong IR |
| B-C Stretch | 800-1000 | IR/Raman |
This table summarizes the key characteristic vibrational frequencies anticipated for Borane (B79455), difluoro(trifluoroethenyl)-.
Conformational Analysis via Vibrational Modes
Vibrational spectroscopy, coupled with computational analysis, is a primary tool for determining the conformational preferences of molecules like Borane, difluoro(trifluoroethenyl)-. The planarity of the molecule, particularly the torsion around the B-C bond, is a key conformational question. Theoretical studies on analogous molecules, such as difluorohydroxyborane (B8662250) (BF2OH), demonstrate that the equilibrium structure is typically planar, possessing C_s symmetry. researchgate.net
The analysis involves calculating vibrational frequencies using high-level theoretical methods (e.g., MP2, CCSD) and comparing them to experimental infrared (IR) and Raman spectra. researchgate.net The torsional motion, which dictates the planarity, can be modeled to determine the energy barrier between different conformations. For BF2OH, the barrier to rotation around the B-O bond was calculated to be substantial, indicating a rigid planar structure. researchgate.net A similar approach for Borane, difluoro(trifluoroethenyl)- would involve analyzing the low-frequency modes corresponding to the torsion of the trifluoroethenyl group relative to the BF2 plane. The presence and position of these bands in the vibrational spectra provide direct evidence of the molecule's preferred conformation and rotational barriers.
Below is a representative table of calculated vibrational data for a related difluoroborane (B8323493) compound, illustrating the type of information obtained.
Table 1: Calculated Torsional Frequencies and Intensities for Difluorohydroxyborane (BF2OH) This table presents theoretical data for an analogous compound to illustrate the outputs of vibrational analysis for conformational studies.
| Transition (ν_9) | Type | Wavenumber (cm⁻¹) | Relative Intensity |
| 0 → 1 | a-type (Franck-Condon) | 466.80 | 0.4312 |
| 0 → 2 | b-type (Herzberg-Teller) | 890.92 | 0.2207 |
| 0 → 2 | c-type (Herzberg-Teller) | 890.94 | 0.2193 |
Data sourced from theoretical calculations on BF2OH at the CCSD/aug-cc-pVTZ level. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials. While obtaining single crystals of Borane, difluoro(trifluoroethenyl)- itself can be challenging due to its reactivity and volatility, its adducts with Lewis bases are often stable, crystalline solids suitable for analysis.
The high Lewis acidity of the boron center in Borane, difluoro(trifluoroethenyl)- promotes the formation of stable adducts with a variety of Lewis bases (e.g., amines, phosphines). Single-crystal X-ray diffraction (SC-XRD) on these adducts provides unequivocal proof of structure and detailed metric parameters.
This analysis reveals critical information, including:
The coordination geometry at the boron center, which typically changes from trigonal planar in the free borane to tetrahedral in the adduct.
Precise bond lengths and angles, such as the newly formed B-N or B-P dative bond length.
Intermolecular interactions and crystal packing in the solid state. nih.govnih.gov
Studies on adducts of other boranes, such as with phosphinines or dimethylamine, show how SC-XRD can unambiguously confirm the molecular structure and connectivity, providing insights into the steric and electronic factors governing the interaction. cardiff.ac.ukrsc.org
Table 2: Representative Structural Data from a Borane Adduct This table provides an example of typical bond length and angle data obtained from single-crystal X-ray diffraction of a borane adduct, illustrating the precision of the technique.
| Parameter | Compound | Value |
| Bond Length | Phosphinine-B(C₆F₅)₃ Adduct | P-B: 2.016(3) Å |
| Bond Angle | Phosphinine-B(C₆F₅)₃ Adduct | C-P-C: 102.19(11)° |
| Bond Angle | Phosphinine-B(C₆F₅)₃ Adduct | C-B-C: 107.5(2)° (avg) |
Data are for a representative phosphinine-borane adduct and serve as an example of crystallographic data. cardiff.ac.uk
Photoelectron Spectroscopy (e.g., HeI Photoelectron Spectroscopy)
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected by ionizing radiation. HeI photoelectron spectroscopy, which uses photons from a helium discharge lamp, is particularly well-suited for examining valence molecular orbitals.
By applying PES to Borane, difluoro(trifluoroethenyl)-, one can directly measure the ionization energies corresponding to the removal of electrons from its various molecular orbitals (MOs). These experimental energies are then correlated with MO energies calculated using ab initio quantum chemistry methods. This correlation allows for the definitive assignment of the orbital parentage (e.g., σ, π, non-bonding) of each ionization band. scilit.com
A study on the closely related difluoroborane (HBF₂) demonstrated this synergy between experiment and theory. scilit.com The HeI spectrum was used to establish the energy ordering of the valence MOs and to understand the electronic effects of the fluorine substituents. For Borane, difluoro(trifluoroethenyl)-, PES would reveal how the π-system of the trifluoroethenyl group interacts with the orbitals of the BF₂ fragment, providing fundamental insights into its bonding and reactivity.
Table 3: Ionization Potentials of Difluoroborane (HBF₂) from HeI Photoelectron Spectroscopy This table shows experimental and theoretical ionization energies for a simple difluoroborane, illustrating how PES is used to probe molecular orbitals.
| Molecular Orbital | Character | Experimental Ionization Energy (eV) |
| 2b₁ | π(B-H) | 13.10 |
| 6a₁ | σ(B-F) | 14.75 |
| 1a₂ | π(F lone pair) | 16.10 |
| 4b₂ | σ(F lone pair) | 16.65 |
| 1b₁ | π(F lone pair) | 17.05 |
Data are for the analogous compound HBF₂. scilit.com
Other Advanced Characterization Techniques for Catalytic Systems
The strong Lewis acidic nature of Borane, difluoro(trifluoroethenyl)- suggests its potential use as a catalyst or co-catalyst, particularly in reactions involving fluoride (B91410) abstraction or activation of Lewis basic substrates. Evaluating its role in a catalytic cycle requires specialized characterization techniques.
Designing effective catalysts and understanding their performance relies on advanced analytical methods capable of probing the catalytic system under operational conditions. While specific catalytic applications for Borane, difluoro(trifluoroethenyl)- are not yet widely documented, the methodologies for its evaluation would follow established principles in catalyst research. chemcatbio.org
Techniques such as in-situ spectroscopy (NMR, IR) would be employed to observe the borane's interaction with substrates and to identify reactive intermediates. For instance, in a polymerization reaction, these methods could track the consumption of the monomer and the formation of the active catalytic species. Neutron diffraction has been used to precisely locate hydrogen atoms in related borane catalytic systems, providing mechanistic clarity that is unattainable with X-rays alone. rsc.org These advanced techniques are essential for moving from a molecular curiosity to a rationally designed component of a high-performance catalytic system.
Applications in Advanced Organic Synthesis and Functional Materials Science
Difluoro(trifluoroethenyl)borane as a Versatile Synthetic Building Block
Difluoro(trifluoroethenyl)borane serves as a key intermediate for the introduction of the trifluoroethenyl group into organic molecules. This moiety is of particular interest in the synthesis of fluorinated analogues of biologically active compounds and advanced materials.
The synthesis of fluorinated alkenes is a significant area of research due to their unique chemical and physical properties, which are valuable in pharmaceuticals and materials science. nih.govbeilstein-journals.org Difluoro(trifluoroethenyl)borane and related fluorinated vinylboranes are instrumental in the stereoselective synthesis of various fluorinated alkenes.
One common strategy involves the palladium-catalyzed cross-coupling reaction of a difluorovinylboron compound with aryl or vinyl halides. orgsyn.org This method allows for the construction of β,β-difluorostyrenes, which are precursors to valuable compounds like 2-fluoroindoles. orgsyn.org To circumvent issues with the competing coupling of alkyl groups on the boron atom, the dialkyl(2,2-difluorovinyl)boranes can be converted to the corresponding boronates before the coupling reaction. orgsyn.org An alternative and highly efficient method involves the in-situ transmetalation from the difluorovinylborane to a copper(I) species, which then undergoes palladium-catalyzed coupling with a variety of electrophiles, including aryl iodides, alkenyl halides, and benzyl (B1604629) bromides. orgsyn.org This one-pot process enables the synthesis of unsymmetrically disubstituted 1,1-difluoro-1-alkenes with high yields and stereoselectivity. orgsyn.org
The versatility of this approach is highlighted by its application in the synthesis of various complex fluorinated alkenes, as illustrated in the following table:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Dialkyl(2,2-difluorovinyl)borane | Aryl Iodide | Pd Catalyst, Fluoride (B91410) Salt | 1-Aryl-2,2-difluoroalkene | Good | orgsyn.org |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | R¹-Li, R²-X | CuI, Pd Catalyst | R¹(R²)C=CF₂ | Excellent | orgsyn.org |
| Terminal Alkyne | Perfluoroalkyl Iodide, Boronic Acid | Pd Catalyst | Trisubstituted Perfluoroalkene | High | organic-chemistry.org |
The development of novel fluorine-containing building blocks, such as multihalogenated vinyl ethers, further expands the toolkit for synthesizing fluoroalkenes via cross-coupling reactions. beilstein-journals.org These methods provide access to a diverse range of fluoroalkenes and fluoroenynes, which are important structural motifs in medicinal chemistry and materials science. beilstein-journals.org
The stereoselective introduction of fluorine into organic molecules is a significant challenge in synthetic chemistry. nih.govsemanticscholar.org Fluorinated boranes play a crucial role in methodologies developed to address this challenge. One innovative approach utilizes a frustrated Lewis pair (FLP) to achieve the stereoselective activation of enantiotopic C-F bonds in geminal difluoromethyl groups. nih.govsemanticscholar.org This method allows for the desymmetrization of gem-difluoroalkanes, leading to the formation of enantioenriched fluorinated compounds. nih.govsemanticscholar.org The use of a chiral Lewis base in the FLP system enables the transfer of a chiral fluorocarbon fragment with high stereospecificity. semanticscholar.org
Furthermore, the hydroboration of alkenes using chiral borane (B79455) reagents is a well-established method for the synthesis of chiral alcohols. This strategy can be extended to the synthesis of chiral fluorinated compounds. For instance, the hydroboration of a trisubstituted alkene with a chiral borane reagent can lead to the formation of a chiral organoborane, which can then be oxidized to the corresponding chiral alcohol with high diastereoselectivity. du.ac.in
Recent advancements have also demonstrated the nickel-catalyzed difluoroalkylation of aryl ketones to produce highly stereodefined tetrasubstituted monofluoroalkenes or quaternary alkyl difluorides. dntb.gov.ua These methods provide valuable pathways to complex chiral fluorinated molecules that are otherwise difficult to access.
The reactivity of fluorinated boranes makes them valuable tools in the construction of complex molecular architectures. Their ability to act as versatile building blocks is evident in the synthesis of various fluorinated heterocycles and natural product analogues. For example, 2-aryl-6-polyfluoroalkyl-4-pyrones, synthesized from fluorinated precursors, serve as key building blocks for constructing biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles. mdpi.com
The borane carbonyl compound, (CF₃)₃BC≡O, derived from the solvolysis of the [B(CF₃)₄]⁻ anion, is another versatile synthetic building block. nih.gov It readily undergoes nucleophilic addition to the carbonyl carbon, leading to a variety of derivatives. nih.gov Ligand exchange reactions also provide access to other functionalized boranes. nih.gov
The development of metal-free C(sp³)–C(sp) cross-coupling reactions using ligated boranes as halogen atom transfer reagents further highlights the utility of boron-based reagents in synthesizing complex molecules. acs.org This approach allows for the efficient synthesis of a broad array of substituted alkynes, including the late-stage alkynylation of pharmaceutically relevant molecules. acs.org
Catalytic Roles of Fluorinated Boranes and Their Derivatives
The strong Lewis acidity of fluorinated boranes, a consequence of the electron-withdrawing fluorine atoms, makes them highly effective catalysts in a variety of organic transformations.
Fluorinated boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are powerful Lewis acid catalysts that can rival the activity of traditional metal-based catalysts. mdpi.com Their high thermal stability and tolerance to certain functional groups make them attractive for a wide range of applications. mdpi.com The catalytic activity of these boranes is enhanced by the fluorine atoms, which can interact with substrates through hydrogen bonding and other electrostatic interactions. mdpi.com
These borane catalysts have been successfully employed in:
C-O Bond Cleavage and Reduction: Mixed chloro-/fluoroaryl boranes have shown enhanced water tolerance, allowing for the deoxygenation of ethers, carbonyls, and even sugars under ambient conditions. acs.org
Hydrosilylation of Carbonyls: Tris(pentafluorophenyl)borane catalyzes the addition of silanes to carbonyl compounds. acs.org
Alkenylation Reactions: Lewis acidic boranes are effective catalysts for the reactions of diazo compounds, leading to the synthesis of highly functionalized enyne derivatives. mdpi.com
Metallocene Activation: Fluorinated 9-borafluorene (B15495326) Lewis acids have demonstrated enhanced Lewis acidity and are effective in activating metallocene catalysts for olefin polymerization. sci-hub.box
Frustrated Lewis Pair (FLP) Chemistry: The strong Lewis acidity of fluorinated boranes is crucial for their application in FLP chemistry, which enables a variety of transformations, including hydrogenations and C-F bond activation. rsc.org
The following table summarizes the Lewis acidity of various fluorinated boranes, a key factor in their catalytic performance.
| Borane | Lewis Acidity Metric | Value | Reference |
| B(C₆F₅)₃ | Fluoride Ion Affinity (FIA) | High | cardiff.ac.uk |
| (C₁₂F₈)B-R | Relative to B(C₆F₅)₃ | Enhanced | sci-hub.box |
| B(OArF)₃ | Gutmann-Beckett Method | Varies with F-substitution | cardiff.ac.uk |
The development of metal-free catalytic systems is a major focus in sustainable chemistry. researchgate.net Fluorinated boranes have emerged as highly efficient catalysts for metal-free hydroboration reactions. nih.gov Tris(2,4,6-trifluorophenyl)borane, for instance, is a versatile catalyst for the 1,2-hydroboration of a wide range of unsaturated substrates, including alkynes, aldehydes, and imines, under mild conditions. nih.gov This catalyst's effectiveness stems from its ability to activate the hydroborating agent without reacting with the unsaturated framework of the substrate. nih.gov
The resulting vinyl and alkyl boronate esters are valuable synthetic intermediates that can be readily functionalized further, for example, through Suzuki cross-coupling reactions. nih.gov The hydroboration products from aldehydes and imines can be easily hydrolyzed to the corresponding alcohols and amines. nih.gov
Beyond hydroboration, activated borane, a porous borane cluster polymer with significant Lewis acidity, has been utilized as a heterogeneous, metal-free catalyst for the hydrodehalogenation of aliphatic fluorides and chlorides. rsc.org This material is robust, reusable, and effective at elevated temperatures, making it a promising candidate for sustainable dehalogenation processes. rsc.org The use of formoxyboranes as hydroborane surrogates in catalytic transfer hydroboration, catalyzed by ruthenium, further expands the scope of borane-mediated reductions. rsc.org
Catalysis in Polymerization Processes
The Lewis acidic nature of the boron center in organoboranes is a key feature that enables their use as catalysts or co-catalysts in polymerization reactions. While there is no specific data on the use of Borane, difluoro(trifluoroethenyl)- as a polymerization catalyst, the behavior of other boranes provides a framework for its potential activity. For instance, simple boranes like triethylborane (B153662) and tris(pentafluorophenyl)borane are known to catalyze the polymerization of various monomers, including epoxides and anhydrides. ingentaconnect.comnih.gov Boron trifluoride etherate, another simple Lewis acidic borane, has been effectively used as a co-catalyst or activator for transition metal catalysts (e.g., nickel and palladium complexes) in the polymerization of monomers like norbornene. benthamdirect.comacs.org
The catalytic activity of these boranes is attributed to their ability to activate monomers or interact with the catalyst complex. The strength of the Lewis acidity, which is influenced by the substituents on the boron atom, can control the polymerization and even depolymerization processes. ingentaconnect.com The electron-withdrawing trifluoroethenyl group in Borane, difluoro(trifluoroethenyl)- would likely enhance the Lewis acidity of the boron center, potentially making it an active catalyst or co-catalyst.
Table 1: Examples of Boron-Based Catalysts in Polymerization
| Catalyst/Co-catalyst | Monomer(s) | Polymerization Type | Reference |
| Triphenylborane | Anhydrides, Epoxides | Block Co-polymerization | ingentaconnect.com |
| Tris(pentafluorophenyl)borane | Anhydrides, Epoxides | Depolymerization | ingentaconnect.com |
| Boron trifluoride etherate | Norbornene | Addition Polymerization | benthamdirect.comacs.org |
| Triethylborane | Epoxides, Carbon Dioxide | Co-polymerization | nih.gov |
Photocatalytic Applications
Organoboron compounds have emerged as significant players in visible-light photoredox catalysis, functioning both as photocatalysts and as reactants. ingentaconnect.combenthamdirect.comeurekaselect.com Their utility spans a wide range of photocatalytic reactions, facilitating the construction of carbon-carbon and carbon-heteroatom bonds. ingentaconnect.combenthamdirect.comeurekaselect.com The underlying principle often involves photoinduced electron transfer, where the organoboron compound can participate in redox cycles under illumination. fudan.edu.cn
While direct photocatalytic studies of Borane, difluoro(trifluoroethenyl)- are not documented, the broader class of organoboron compounds, including organotrifluoroborates, has been successfully employed in photocatalysis. eurekaselect.com Photoinduced reactions involving organoboron compounds can proceed through radical intermediates, enabling transformations like borylation of various organic substrates. nih.gov An organoboron ion pair has been proposed as a photocatalyst for controlled radical polymerization, operating via an inner-sphere electron transfer mechanism upon photoexcitation. fudan.edu.cn Given the presence of a conjugated system (trifluoroethenyl group) attached to the boron center, it is plausible that Borane, difluoro(trifluoroethenyl)- could exhibit interesting photophysical properties relevant to photocatalysis, although experimental verification is needed.
Integration into Polymeric Frameworks and Advanced Materials
The incorporation of boron-containing moieties into polymers is a well-established strategy to develop advanced materials with unique thermal, optical, and electronic properties.
Borane Cluster-Containing Polymers (BCCPs)
Borane clusters are polyhedral boron hydride structures, such as icosahedral carboranes (C₂B₁₀H₁₂) or closo-borate anions like [B₁₂H₁₂]²⁻, known for their exceptional thermal and chemical stability. eurekaselect.comrsc.orgnih.gov When these clusters are integrated into polymeric backbones, they form Borane Cluster-Containing Polymers (BCCPs), which combine the properties of the polymer with the unique attributes of the borane cage. eurekaselect.comrsc.org The introduction of borane clusters can enhance a polymer's thermal stability, and impart specific functionalities like photoluminescence and chemical sensing capabilities. eurekaselect.comrsc.org
It is important to distinguish that Borane, difluoro(trifluoroethenyl)- is a monomeric borane, not a polyhedral borane cluster. Therefore, it would not directly form a BCCP in the traditional sense. However, the vinyl group presents a handle for polymerization, suggesting that it could be a monomer for creating polymers where the difluoroborane (B8323493) unit is a pendant group on the polymer chain. Such a polymer would be distinct from a BCCP but would still be a boron-containing advanced material.
BODIPY-Based Conjugated Polymers and Their Properties
A highly relevant area for Borane, difluoro(trifluoroethenyl)- is in the chemistry of BODIPY (boron-dipyrromethene) dyes. The core of a BODIPY dye is a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, which contains the same difluoroborane unit found in the subject compound. nih.govnih.govmdpi.comnih.gov These dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. mdpi.comnih.govmdpi.com
The properties of BODIPY dyes can be extensively tuned by introducing various substituents at different positions of the dipyrromethene core. nih.govmdpi.comnih.gov While a direct example of a trifluoroethenyl-substituted BODIPY is not readily found in the literature, the synthesis of BODIPY dyes with vinyl groups is known. These vinyl groups can then be used to incorporate the BODIPY chromophore into conjugated polymer chains, leading to materials with interesting optical and electronic properties for applications in sensors, imaging, and optoelectronics. nih.gov The trifluoroethenyl group, with its strong electron-withdrawing nature, would be expected to significantly influence the photophysical properties of a hypothetical BODIPY dye containing it.
Tailoring Material Properties through Boron Incorporation (e.g., Photoluminescence)
The incorporation of boron, particularly as a three-coordinate atom in triarylboranes or as part of a BODIPY dye, is a powerful tool for tuning the photoluminescent properties of materials. eurekaselect.comrsc.orgmdpi.com Triarylboranes are electron-deficient due to the empty p-orbital on the boron atom, which can engage in p-π* conjugation with appended aromatic systems. mdpi.com This feature makes them excellent electron-acceptors in fluorescent materials, often leading to intramolecular charge transfer (ICT) characteristics and high solid-state fluorescence quantum yields. mdpi.com
Similarly, the properties of BODIPY dyes are highly sensitive to their substitution pattern. nih.govmdpi.com For example, introducing bulky substituents can lead to aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. nih.gov Halogenation of the BODIPY core can cause a bathochromic (red) shift in the absorption and emission spectra. mdpi.com Therefore, incorporating a unit like Borane, difluoro(trifluoroethenyl)- as a substituent on a chromophore or as a monomer in a polymer would be expected to modulate the material's photoluminescence due to the electronic effects of the trifluoroethenyl group and the Lewis acidity of the borane.
Table 2: Influence of Substituents on BODIPY Dye Photophysical Properties
| Substituent/Modification | Effect on Photophysical Properties | Reference |
| Bulky groups in 8-position | Can induce fluorescent molecular rotor properties | nih.gov |
| Halogenation (Br, I) | Bathochromic shift in absorption and emission | mdpi.com |
| Phenyl-ethynyl spacer | Minimal change in absorption/emission maxima | mdpi.com |
| Aggregation in poor solvent | Can lead to emission enhancement (AIE) | nih.gov |
Applications in Electronic and Optoelectronic Materials
Boron-containing materials, particularly triarylboranes and BODIPY-based polymers, are promising candidates for applications in electronic and optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comoktubli.com In these applications, the boron center often plays a dual role: it enhances the stability of the material and provides strong electron-acceptor character. mdpi.comoktubli.com This makes them suitable as emissive materials or as electron-transporting layers in OLEDs. mdpi.comoktubli.com
Polymers containing boron nitride have also been investigated for their thermal and electrical properties, where the addition of boron nitride can alter the ultimate strength, ductility, and electrical resistance of the polymer composite. mdpi.com While distinct from organoboranes, this highlights the diverse ways boron can be used to modify material properties.
The trifluoroethenyl group in Borane, difluoro(trifluoroethenyl)- could be polymerized to form a polymer with pendant difluoroborane units. The electrical and electrochemical properties of such a conducting polymer would be influenced by the delocalization of π-electrons along the polymer backbone and the electronic nature of the pendant groups. mdpi.com The strong electron-withdrawing character of both the fluoro and trifluoroethenyl substituents could lead to a material with high electron affinity, potentially useful for n-type semiconducting applications in organic electronics. oktubli.com However, without experimental data, this remains a theoretical prospect.
Information regarding "Borane, difluoro(trifluoroethenyl)-" and its application in advanced siloxane materials synthesis is not available in the public domain based on extensive searches.
Despite a thorough review of scientific literature and chemical databases, no specific research findings, data, or detailed methodologies concerning the use of the chemical compound "Borane, difluoro(trifluoroethenyl)-" for the synthesis of advanced siloxane materials could be located.
The focus of current research in borane-catalyzed siloxane synthesis appears to be centered on other related compounds. Notably, Tris(pentafluorophenyl)borane (TPFPB) is a well-documented and widely utilized catalyst in this field, particularly for its role in the Piers-Rubinsztajn reaction, which facilitates the formation of siloxane bonds.
Searches for the synthesis, reactivity, and applications of "Borane, difluoro(trifluoroethenyl)-" in broader contexts of polymer and materials science also did not yield any connections to the development of siloxane-based materials.
Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on "Borane, difluoro(trifluoroethenyl)-" in advanced siloxane materials synthesis is not possible at this time due to the absence of relevant scientific information.
Future Research Directions and Emerging Paradigms
Novel Reaction Discovery and Mechanistic Insights
The trifluorovinyl group in "Borane, difluoro(trifluoroethenyl)-" is a key feature that could unlock novel chemical transformations. Future research is anticipated to focus on harnessing the electronic properties of this group in conjunction with the Lewis acidic boron center.
One promising area of investigation is the exploration of its reactivity in pericyclic reactions. The electron-withdrawing nature of the fluorine atoms on the vinyl group could render the double bond electron-deficient, making it a potent dienophile in Diels-Alder reactions. The study of its cycloadditions with various dienes could lead to the synthesis of complex fluorinated cyclic organoboranes, which are currently challenging to access. Mechanistic studies, likely employing both experimental kinetics and computational modeling, would be crucial to understanding the stereoselectivity and regioselectivity of these reactions.
Furthermore, the carbon-boron bond in "Borane, difluoro(trifluoroethenyl)-" is a target for novel cross-coupling methodologies. While Suzuki-Miyaura coupling of vinylboranes is well-established, the influence of the trifluorovinyl group on the transmetalation step and reductive elimination warrants detailed investigation. Research into developing new palladium, nickel, or even copper-based catalytic systems specifically designed for the efficient transfer of the trifluoroethenyl group to various organic electrophiles could significantly expand the synthetic utility of this compound. Mechanistic probes, such as the use of isotopically labeled substrates and the isolation of reaction intermediates, would provide critical insights into the catalytic cycle.
Advanced Computational Tools for Predictive Chemistry
The application of advanced computational tools will be indispensable in guiding the experimental exploration of "Borane, difluoro(trifluoroethenyl)-". Density Functional Theory (DFT) and ab initio calculations can provide a deep understanding of the molecule's electronic structure, bond energies, and reactivity.
Future computational studies are expected to focus on several key areas:
Reaction Pathway Elucidation: Computational modeling can map out the potential energy surfaces for various proposed reactions, such as cycloadditions, cross-coupling, and polymerization. This will allow for the prediction of reaction feasibility, the identification of transition states, and the estimation of activation barriers, thus guiding the design of experimental conditions.
Spectroscopic Prediction: Accurate prediction of NMR, IR, and Raman spectra will be vital for the characterization of "Borane, difluoro(trifluoroethenyl)-" and its reaction products. This is particularly important for distinguishing between potential isomers and for confirming the formation of new chemical bonds.
Design of Derivatives: Computational screening of virtual libraries of "Borane, difluoro(trifluoroethenyl)-" derivatives, with systematic variations in substituents on the boron or vinyl group, can identify candidates with tailored electronic properties for specific applications in catalysis or materials science.
| Computational Method | Predicted Property of Borane (B79455), difluoro(trifluoroethenyl)- | Potential Application of Prediction |
| Density Functional Theory (DFT) | Lowest Unoccupied Molecular Orbital (LUMO) energy | Predicting Lewis acidity and reactivity with nucleophiles |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | Guiding photophysical studies and applications in optoelectronics |
| Ab initio Molecular Dynamics | Behavior in different solvent environments | Optimizing reaction conditions and understanding solubility |
Development of Next-Generation Catalytic Systems
The Lewis acidity of the boron center in "Borane, difluoro(trifluoroethenyl)-", enhanced by the electron-withdrawing fluorine atoms, suggests its potential as a metal-free catalyst. Future research will likely explore its application in a range of organic transformations.
A key area of development could be its use as a catalyst for frustrated Lewis pair (FLP) chemistry. The combination of the sterically accessible and electronically potent Lewis acidic borane with a bulky Lewis base could enable the activation of small molecules like H₂, CO₂, and olefins for subsequent transformations. The trifluorovinyl group could play a crucial role in modulating the Lewis acidity and stability of the resulting FLP adducts.
Furthermore, "Borane, difluoro(trifluoroethenyl)-" could serve as a precursor for the synthesis of novel chiral Lewis acid catalysts. The derivatization of the difluoroborane (B8323493) moiety with chiral ligands could lead to catalysts capable of promoting enantioselective reactions, such as asymmetric Diels-Alder reactions or aldol (B89426) additions. The development of such catalysts would be a significant advancement in the field of asymmetric synthesis.
Exploration of New Materials Science Applications
The presence of both a polymerizable vinyl group and fluorine atoms makes "Borane, difluoro(trifluoroethenyl)-" an attractive monomer for the synthesis of advanced functional polymers.
Future research in this area will likely focus on the controlled polymerization of this monomer to create polymers with unique properties. The resulting poly(trifluoroethenyl difluoroborane) and its copolymers could exhibit high thermal stability, chemical resistance, and specific optical and electronic properties due to the high fluorine content and the presence of boron in the polymer backbone or as a pendant group.
Potential applications for such polymers include:
High-Performance Dielectrics: The low polarizability of C-F bonds could lead to polymers with low dielectric constants, making them suitable for applications in microelectronics.
Gas Separation Membranes: The rigid structure and potential for creating specific free volume architectures in polymers derived from "Borane, difluoro(trifluoroethenyl)-" could be exploited for the development of highly selective gas separation membranes.
Fluoride-Ion Conducting Electrolytes: The Lewis acidic boron centers within the polymer matrix could facilitate the transport of fluoride (B91410) ions, opening up possibilities for their use in solid-state fluoride-ion batteries.
| Potential Polymer Application | Key Property Conferred by Borane, difluoro(trifluoroethenyl)- | Research Objective |
| Advanced Dielectric Materials | Low polarizability of C-F bonds | Synthesis of polymers with low dielectric constant and high breakdown strength |
| Gas Separation Membranes | Rigid polymer backbone and tunable free volume | Development of membranes with high permeability and selectivity for specific gases |
| Solid-State Electrolytes | Lewis acidic boron sites for ion coordination | Design of materials with high fluoride-ion conductivity at ambient temperatures |
Interdisciplinary Research at the Interface of Fluorine and Boron Chemistry
The study of "Borane, difluoro(trifluoroethenyl)-" is inherently interdisciplinary, lying at the crossroads of organoboron chemistry, fluorine chemistry, polymer science, and computational chemistry. Future progress will heavily rely on collaborative efforts between these fields.
A key interdisciplinary challenge will be to develop synthetic routes that are both efficient and scalable, allowing for the production of "Borane, difluoro(trifluoroethenyl)-" in sufficient quantities for detailed study and application development. This will require expertise in handling sensitive and reactive fluorinated and boron-containing reagents.
Furthermore, the full characterization of the electronic, structural, and reactive properties of this molecule will necessitate a combination of advanced spectroscopic techniques, X-ray crystallography, and high-level computational modeling. The synergy between experimental and theoretical approaches will be paramount in building a comprehensive understanding of this intriguing molecule and unlocking its full potential for future scientific and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
